AAV587MTP (MSP-Inserted AAV2) Exhibits 24.3-Fold Enhanced Cardiac Tropism Versus Unmodified AAV2 Vector in Systemic Delivery
Incorporation of the ASSLNIA (MSP) peptide into the AAV2 capsid at residue 587 (AAV587MTP) resulted in a 24.3-fold increase in vector tropism to the heart compared to unmodified AAV2, as measured by luciferase activity 7 days post-intravenous administration in mice [1]. This enhancement was accompanied by reduced tropism to non-muscle tissues including liver, lungs, and spleen, demonstrating targeted redistribution. In contrast, a heparin-binding site mutant AAV2 (AAVHBSMut) lost infectivity on both muscle and non-muscle cells, confirming that the effect is not merely due to loss of native tropism [1]. Importantly, free MSP peptide—but not a scrambled control peptide—competitively inhibited AAV587MTP infection of myotubes, establishing sequence-specific targeting [1].
| Evidence Dimension | Heart tissue vector tropism (luciferase activity) |
|---|---|
| Target Compound Data | AAV587MTP: 24.3-fold increase vs. unmodified AAV2 |
| Comparator Or Baseline | Unmodified AAV2 vector |
| Quantified Difference | 24.3-fold (target compound vs. comparator) |
| Conditions | Intravenous vector administration in mice; luciferase activity assayed 7 days post-injection |
Why This Matters
This data quantifies the dramatic improvement in cardiac gene delivery efficiency achievable with MSP, directly informing procurement decisions for AAV-based gene therapy applications targeting striated muscle.
- [1] Yu, C. Y., et al. (2009). A muscle-targeting peptide displayed on AAV2 improves muscle tropism on systemic delivery. Gene Therapy, 16(8), 953-962. View Source
